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Compound of Interest

Compound Name:
1-Bromo-5-fluoro-4-iodo-2-

nitrobenzene

CAS No.: 1187385-70-1

Cat. No.: B1519636

Get Quote

This guide provides a comparative analysis of the biological activities of halogenated

nitroaromatic compounds, a class of molecules with significant potential in drug discovery.

While direct biological data on derivatives of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is not

extensively available in the public domain, this document synthesizes findings from structurally

related compounds to provide researchers, scientists, and drug development professionals with

a framework for understanding their potential therapeutic applications and the underlying

principles guiding their activity. We will explore the influence of halogenation and the nitro

group on the antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules,

supported by experimental insights and comparative data.

Introduction: The Chemical Versatility of
Halogenated Nitroaromatics
Halogenated nitroaromatic compounds are a fascinating and diverse class of molecules that

serve as versatile building blocks in organic synthesis and medicinal chemistry. The presence

of both electron-withdrawing nitro groups and halogens on an aromatic ring creates a unique

electronic environment that can be exploited for various chemical transformations and
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biological interactions.[1] The specific arrangement of these functional groups significantly

influences the compound's reactivity, lipophilicity, and ability to interact with biological targets.

The core structure, a substituted nitrobenzene ring, is a common scaffold in many biologically

active compounds. The nitro group, a potent electron-withdrawing moiety, is known to be a

critical feature in the mechanism of action for various drugs, including the 5-nitroimidazole class

of antibiotics.[2] Concurrently, the incorporation of halogens such as fluorine, chlorine, bromine,

and iodine can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic

properties. Halogenation can enhance binding affinity to target proteins, improve membrane

permeability, and increase metabolic stability, often leading to enhanced therapeutic efficacy.[3]

[4][5]

This guide will delve into the biological activities observed in derivatives of halogenated

nitrobenzenes, offering a comparative perspective on their potential as antimicrobial and

anticancer agents, as well as their interactions with key enzymes.

Comparative Analysis of Biological Activities
The biological activities of halogenated nitroaromatic compounds are diverse, with significant

potential in several therapeutic areas. Below, we compare their performance in key biological

assays.

Antimicrobial Activity
Halogenated nitroaromatics have demonstrated notable efficacy against a range of microbial

pathogens. The presence of halogens often enhances the antimicrobial potency of the parent

nitro-compound.

Table 1: Comparative Antimicrobial Activity of Halogenated Nitro-Compounds
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Compound Class Target Organism(s) Key Findings Reference

Halogenated β-

Nitrostyrenes

Staphylococcus

aureus, Bacillus

subtilis, Candida

albicans

Fluorine-containing

derivatives showed

high activity. The

addition of a bromine

atom further

enhanced

antibacterial efficacy.

[4][6]

Halogenated 3-Nitro-

2H-Chromenes

Multidrug-resistant S.

aureus and S.

epidermidis

Tri-halogenated

derivatives displayed

potent anti-

staphylococcal activity

(MIC values of 1–8

μg/mL), significantly

more active than

mono-halogenated

analogues.

[5]

Halogenated

Benzimidazoles
Bacillus subtilis

Dihalogenated 2-

trifluoromethylbenzimi

dazoles exhibited

greater antibacterial

activity than mono-

halogenated

derivatives.

[7]

Causality Behind Experimental Observations: The enhanced antimicrobial activity of poly-

halogenated compounds can be attributed to several factors. Increased lipophilicity due to

halogenation can facilitate passage through the bacterial cell membrane. Furthermore,

halogens can form halogen bonds, a type of non-covalent interaction that can contribute to

stronger binding to target enzymes or proteins within the microorganism, thereby disrupting

essential cellular processes. The electron-withdrawing nature of both the nitro group and

halogens can also render the aromatic ring more susceptible to bioreductive activation within

the microbial cell, leading to the formation of cytotoxic radical species.[2]
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Anticancer Activity
The unique electronic properties of halogenated nitroaromatics also make them promising

candidates for anticancer drug development. The introduction of halogens into a benzofuran

ring, for example, has been shown to significantly boost anticancer activity.[3]

Table 2: Comparative Anticancer Activity of Halogenated Aromatic Compounds

Compound Class Cancer Cell Line(s) Key Findings Reference

Halogenated

Benzothiadiazine

Derivatives

Triple-negative breast

cancer

A derivative showed

an IC50 of 2.93±0.07

μM, with high

selectivity over

nonmalignant cells.

[8][9]

Halogenated

Benzofuran

Derivatives

A549 (lung

carcinoma), HepG2

(hepatocellular

carcinoma)

A bromine-containing

derivative exhibited

stronger pro-oxidative

and pro-apoptotic

properties compared

to a chlorine-

containing analogue.

[3]

Nitrobenzene-based

PD-1/PD-L1 Inhibitors

Lewis lung carcinoma

(LLC) cells

A nitrobenzene-

containing compound

displayed an IC50 of

2.7 nM in blocking the

PD-1/PD-L1

interaction without

cytotoxicity against

LLC cells.

[10]

Expert Insights on Mechanism: The anticancer mechanisms of these compounds are often

multifaceted. Some derivatives induce oxidative stress and apoptosis in cancer cells.[3] The

halogen and nitro groups can influence the molecule's ability to intercalate with DNA or inhibit

key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or

protein kinases. In the context of immunotherapy, nitroaromatic moieties have been
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incorporated into small molecules designed to disrupt the interaction between Programmed cell

death protein 1 (PD-1) and its ligand (PD-L1), a key checkpoint in immune suppression often

exploited by cancer cells.[10]

Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Aromatic

nitro compounds have been shown to interact with and inhibit various enzymes, including those

involved in drug metabolism.

Table 3: Enzyme Inhibition by Aromatic Nitro Compounds

Compound Class Target Enzyme(s) Key Findings Reference

Aromatic Nitro

Compounds

Cytochrome P-450

dependent liver

enzymes

Inhibited the oxidation

of type II substrates

(e.g., aniline) but had

no effect on type I

substrates.

[11]

Nitrobenzene

Antioxidative enzymes

(SOD, POD, CAT) in

tobacco seedlings

Induced oxidative

stress and DNA

damage, with varying

effects on enzyme

activity depending on

the concentration.

[12]

Mechanistic Considerations: The inhibition of cytochrome P450 enzymes by nitroaromatic

compounds can occur through competitive binding to the active site.[11] The electron-deficient

nature of the nitroaromatic ring can facilitate interactions with the heme iron of the cytochrome

P450. In other biological systems, nitroaromatic compounds can induce oxidative stress by

participating in redox cycling, leading to the generation of reactive oxygen species (ROS). This

can overwhelm the cell's antioxidant defenses and lead to cellular damage.[12]

Experimental Protocols and Methodologies
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To ensure the trustworthiness and reproducibility of the findings presented, it is crucial to

adhere to well-established experimental protocols.

General Workflow for Assessing Biological Activity
The following workflow provides a general framework for the initial screening and

characterization of the biological activity of novel halogenated nitroaromatic compounds.

Caption: General workflow for the synthesis, screening, and optimization of novel bioactive

compounds.

Step-by-Step Protocol: Minimum Inhibitory
Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an

antimicrobial agent that inhibits the visible growth of a microorganism.

Preparation of Bacterial Inoculum:

Aseptically pick a single colony of the test bacterium from an agar plate.

Inoculate the colony into a tube containing sterile Mueller-Hinton Broth (MHB).

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the

test wells.

Preparation of Compound Dilutions:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

Inoculation and Incubation:

Add the diluted bacterial inoculum to each well of the microtiter plate.
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Include a positive control (bacteria in MHB without compound) and a negative control

(MHB only).

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

Visually inspect the microtiter plate for turbidity.

The MIC is the lowest concentration of the compound at which no visible growth of the

bacteria is observed.

Justification of Protocol Choices: The use of Mueller-Hinton Broth is standardized for

antimicrobial susceptibility testing as it supports the growth of most common pathogens and

has minimal interference with the activity of most antibiotics. The 0.5 McFarland standard

ensures a consistent and reproducible starting inoculum of bacteria.

Signaling Pathways and Molecular Interactions
The biological effects of halogenated nitroaromatic compounds are often mediated through

their interaction with specific signaling pathways.

Induction of Apoptosis in Cancer Cells
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.
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Caption: Simplified pathway for apoptosis induction by a pro-oxidative compound.

This pathway illustrates how a compound can increase intracellular ROS levels, leading to

mitochondrial dysfunction, the activation of the caspase cascade, and ultimately, apoptosis.

Conclusion and Future Directions
While specific biological data for derivatives of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
remains to be elucidated, the broader class of halogenated nitroaromatic compounds presents

a rich area for therapeutic discovery. The strategic incorporation of halogens and nitro groups

onto aromatic scaffolds provides a powerful tool for modulating biological activity. Future

research should focus on the systematic synthesis and screening of novel derivatives to build a

comprehensive structure-activity relationship database. Mechanistic studies will be crucial to

unravel the precise molecular targets and pathways through which these compounds exert
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their effects. The continued exploration of this chemical space holds significant promise for the

development of new and effective treatments for infectious diseases and cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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